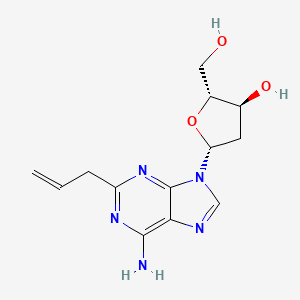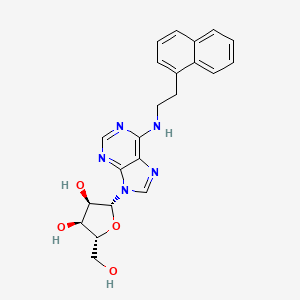
(2R,3S,5R)-5-(2-Allyl-6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,5R)-5-(2-Allyl-6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that belongs to the class of nucleoside analogs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(2-Allyl-6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution reactions, and stereoselective synthesis. Common reagents used in these reactions include:
Protecting groups: To protect hydroxyl and amino groups during the synthesis.
Catalysts: To facilitate specific reactions and improve yields.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,5R)-5-(2-Allyl-6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as dichloromethane, ethanol, or water, depending on the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups like halides or ethers.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,3S,5R)-5-(2-Allyl-6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding nucleoside analogs’ behavior in various chemical reactions.
Biology
In biology, this compound is of interest due to its potential interactions with biological macromolecules like DNA and RNA. It may be used in studies related to genetic replication and transcription.
Medicine
In medicine, nucleoside analogs are often explored for their antiviral and anticancer properties. This compound may inhibit viral replication or interfere with cancer cell proliferation.
Industry
In the industry, such compounds can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (2R,3S,5R)-5-(2-Allyl-6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes or nucleic acids. It may inhibit enzyme activity or interfere with nucleic acid synthesis, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
2’,3’-Dideoxyadenosine: A synthetic nucleoside analog used in antiviral therapies.
Vidarabine: An antiviral drug with a similar purine base structure.
Uniqueness
(2R,3S,5R)-5-(2-Allyl-6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and the presence of the allyl group, which may confer distinct biological and chemical properties compared to other nucleoside analogs.
Propiedades
Fórmula molecular |
C13H17N5O3 |
|---|---|
Peso molecular |
291.31 g/mol |
Nombre IUPAC |
(2R,3S,5R)-5-(6-amino-2-prop-2-enylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C13H17N5O3/c1-2-3-9-16-12(14)11-13(17-9)18(6-15-11)10-4-7(20)8(5-19)21-10/h2,6-8,10,19-20H,1,3-5H2,(H2,14,16,17)/t7-,8+,10+/m0/s1 |
Clave InChI |
KNGOERFVBLCXOB-QXFUBDJGSA-N |
SMILES isomérico |
C=CCC1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N |
SMILES canónico |
C=CCC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl 4-(4-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-2-methylphenethyl)benzoate](/img/structure/B12943188.png)
![7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12943189.png)



